PR-39

Antimicrobial Resistance Staphylococcus aureus Chiral Selectivity

PR-39 addresses the critical limitation of conventional proteasome inhibitors (e.g., MG-132) that cause broad, competitive blockade with significant cytotoxicity. PR-39 is a non-competitive, reversible, allosteric inhibitor that selectively blocks degradation of IκBα and HIF-1α at 100 nM without affecting overall proteasome activity. • Non-lytic antibacterial mechanism via DNA/protein synthesis inhibition with 8-min lag phase in E. coli • >1000-fold chiral selectivity (L- vs D-enantiomer) against S. aureus • Validated in vivo: single dose abolishes post-ischemic leukocyte adhesion Supplied as lyophilized powder, ≥98% HPLC, with CoA. For R&D only.

Molecular Formula C229H346N70O40
Molecular Weight 4721 g/mol
CAS No. 139637-11-9
Cat. No. B549460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR-39
CAS139637-11-9
SynonymsPR 39
PR-39
PR-39 proline-arginine-rich peptide
PR39 proline-arginine-rich peptide
Molecular FormulaC229H346N70O40
Molecular Weight4721 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=CC=C9)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C229H345N69O41/c1-7-135(6)181(218(337)297-122-50-89-178(297)216(335)283-108-33-72-161(283)190(309)261-132-180(300)262-157(128-137-54-15-9-16-55-137)206(325)293-118-46-84-173(293)212(331)284-109-37-77-166(284)192(311)265-146(65-26-98-254-223(237)238)185(304)276-158(129-138-56-17-10-18-57-138)207(326)294-119-47-85-174(294)213(332)286-111-39-78-167(286)193(312)266-147(66-27-99-255-224(239)240)186(305)277-160(131-140-60-21-12-22-61-140)209(328)298-123-51-90-179(298)219(338)339)279-187(306)148(67-28-100-256-225(241)242)267-194(313)168-79-40-112-287(168)211(330)172-83-45-117-292(172)205(324)156(125-134(4)5)274-184(303)145(64-25-97-253-222(235)236)264-191(310)165-76-38-110-285(165)214(333)175-86-48-120-295(175)208(327)159(130-139-58-19-11-20-59-139)278-189(308)153(126-136-52-13-8-14-53-136)272-198(317)170-81-42-114-289(170)215(334)177-88-49-121-296(177)217(336)176-87-44-116-291(176)203(322)152(71-32-104-260-229(249)250)271-196(315)163-74-35-106-281(163)201(320)150(69-30-102-258-227(245)246)269-197(316)164-75-36-107-282(164)204(323)155(124-133(2)3)275-188(307)154(127-141-91-93-142(299)94-92-141)273-199(318)169-80-41-113-288(169)210(329)171-82-43-115-290(171)202(321)151(70-31-103-259-228(247)248)270-195(314)162-73-34-105-280(162)200(319)149(68-29-101-257-226(243)244)268-183(302)144(63-24-96-252-221(233)234)263-182(301)143(230)62-23-95-251-220(231)232/h8-22,52-61,91-94,133-135,143-179,181,299H,7,23-51,62-90,95-132,230H2,1-6H3,(H,261,309)(H,262,300)(H,263,301)(H,264,310)(H,265,311)(H,266,312)(H,267,313)(H,268,302)(H,269,316)(H,270,314)(H,271,315)(H,272,317)(H,273,318)(H,274,303)(H,275,307)(H,276,304)(H,277,305)(H,278,308)(H,279,306)(H,338,339)(H4,231,232,251)(H4,233,234,252)(H4,235,236,253)(H4,237,238,254)(H4,239,240,255)(H4,241,242,256)(H4,243,244,257)(H4,245,246,258)(H4,247,248,259)(H4,249,250,260)/t135-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,181-/m0/s1
InChIKeyJTJJGVCUEGCBHL-IWDHFESKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in water
Storage-20°C

PR-39: Multifunctional Cathelicidin Peptide


PR-39 (CAS 139637-11-9) is a 39-residue, proline-arginine-rich antimicrobial peptide belonging to the cathelicidin family, originally isolated from porcine intestine and neutrophils [1][2]. It exhibits a unique, non-pore-forming mechanism of action against bacteria by inhibiting DNA and protein synthesis, distinguishing it from lytic peptides [3]. Beyond its direct antimicrobial activity, PR-39 demonstrates a suite of host-directed functions, including the inhibition of NADPH oxidase [4], promotion of angiogenesis and wound healing [5], and the ability to act as a non-competitive, reversible, and allosteric inhibitor of the proteasome [6].

Non-lytic killing probe Cathelicidin-family peptide for mechanism-of-action studies distinct from lytic AMPs.
Allosteric proteasome research Reported non-competitive, reversible inhibitor for substrate-selective degradation studies.
Host-defense signaling context Supports NADPH oxidase inhibition and angiogenesis-related endpoint assays.

PR-39: Unmatched Selectivity and Mechanism


Substituting PR-39 with a generic proline-rich peptide or a common proteasome inhibitor introduces significant scientific risk. Unlike PR-39, which is a reversible and allosteric proteasome inhibitor that selectively blocks the degradation of specific substrates (e.g., IκBα and HIF-1α) without affecting overall proteasome activity [1], classic proteasome inhibitors like MG-132 act competitively and broadly, leading to generalized cytotoxicity. Furthermore, the antibacterial activity of PR-39 is highly sequence-specific; N-terminal truncations and C-terminal modifications drastically alter potency and spectrum [2][3]. Even within the cathelicidin family, PR-39's unique combination of non-lytic killing, NADPH oxidase inhibition, and selective proteasome modulation distinguishes it from analogs like LL-37 or protegrin-1 [4].

Class mismatch Generic proline-rich peptides may lack the allosteric proteasome-modulation profile of PR-39.
Mechanism mismatch Competitive inhibitors such as MG-132 do not replicate substrate-selective degradation endpoints.
Spectrum mismatch Related cathelicidins like LL-37 or protegrin-1 may differ in killing mechanism and antimicrobial spectrum.

PR-39: Key Comparative Evidence


Enantiomer-Specific Activity against S. aureus

PR-39 exhibits extreme chiral selectivity against *Staphylococcus aureus*. While the L-isomer of PR-39 is essentially inactive (MIC > 600 µM), its D-enantiomer is highly potent (MIC = 0.57 µM), yielding an L/D ratio >1000 [1]. This is a unique and defining characteristic not observed with the co-isolated peptide cecropin P1, for which the L/D ratio is less than 1 for Gram-negative bacteria [1].

Enantiomer Selectivity
Head-to-head
L-PR-39 MIC >600 µM vs D-PR-39 MIC 0.57 µM; L/D ratio >1000
Chiral attribution context for S. aureus screening
Broth microdilution; enantiomer-specific response
Antimicrobial Resistance Staphylococcus aureus Chiral Selectivity

Antimicrobial Activity of the N-Terminal Domain

The full antimicrobial activity of PR-39 can be retained in a truncated N-terminal fragment, PR-26. PR-26 (the first 26 amino acids) was found to be as potent as or more potent than the full-length PR-39 against enteric Gram-negative bacteria [1]. In contrast, the C-terminal fragment, PR-39(24-39), showed severely reduced activity, achieving complete bacterial killing only at a concentration of 40 µM [2].

N-Terminal Fragment
Head-to-head
PR-26 as potent or more potent than full-length PR-39; C-terminal fragment requires 40 µM
N-terminal domain retains reported antimicrobial activity
Gram-negative killing assays; truncation-sensitive profile
Peptide Engineering Antimicrobial Peptides Structure-Activity Relationship

Distinct Mechanism vs. Cecropin P1

PR-39 and cecropin P1 (CP1), both isolated from the pig intestine, kill *E. coli* via fundamentally different mechanisms. CP1 kills bacteria by lysis, requiring more peptide to kill more cells [1]. In contrast, PR-39 requires a lag period of approximately 8 minutes to penetrate the outer membrane of wild-type *E. coli*, after which it rapidly inhibits both DNA and protein synthesis, leading to degradation of these components [1].

Killing Mechanism
Head-to-head
PR-39: ~8 min lag, inhibits DNA/protein synthesis. Cecropin P1: lytic killing.
Non-lytic mechanism context vs lytic comparator
E. coli K-12; mechanism-dependent response interpretation
Mechanism of Action E. coli Antibacterial Peptides

Allosteric Proteasome Inhibition Profile

PR-39 inhibits the proteasome through a unique allosteric mechanism, distinguishing it from classic competitive inhibitors like MG-132 [1]. PR-39 is a non-competitive and reversible inhibitor that selectively blocks the degradation of specific proteins (e.g., IκBα and HIF-1α) without affecting the overall proteasome-dependent proteolysis, a feat previously thought unachievable [1]. In functional assays, PR-39 at 100 nM blocked TNF-α-induced expression of adhesion molecules VCAM-1 and ICAM-1 in HUVECs [2].

Proteasome Inhibition
Class-level
PR-39: allosteric, reversible. MG-132: competitive. 100 nM blocks VCAM-1/ICAM-1 in HUVECs.
Substrate-selective inhibition context
HUVECs; reported pathway-response data
Proteasome Inhibition Allosteric Regulation Drug Discovery

Broad-Spectrum MIC Profile

PR-39 displays a broad but differential antibacterial spectrum. It is highly potent against *E. coli* (MIC = 0.3 µM) and *B. megaterium* (MIC = 0.3 µM) but shows lower activity against *P. aeruginosa* (MIC = 200 µM) and *S. aureus* (MIC = 200 µM) [1]. This profile is distinct from other porcine cathelicidins like protegrin-1, which is known for its extremely potent activity against a broader range of bacteria, including *S. aureus* and *P. aeruginosa* [2].

MIC Profile
Cross-study comparable
E. coli 0.3 µM / S. typhimurium 1 µM / P. aeruginosa 200 µM / S. aureus 200 µM
Gram-negative bias in antimicrobial screening
Differential potency; narrow-spectrum screening context
Antimicrobial Activity MIC Determination Broad-Spectrum

Inhibition of Hypoxia-Induced Apoptosis

PR-39 demonstrates a potent anti-apoptotic effect in a hypoxic environment. In bovine aortic endothelial cells (BAECs) subjected to hypoxia, the addition of PR-39 reduced the percentage of TUNEL-positive (apoptotic) cells from 66.2 ± 2.7% to 29.6 ± 1.9% (P<0.05) [1]. Correspondingly, PR-39 treatment reduced caspase-3 activity from 10.52 ± 0.55 pMol/min to 3.17 ± 0.47 pMol/min in hypoxic BAECs after 24 hours [1].

Anti-Apoptotic Effect
Head-to-head
TUNEL+ cells 29.6±1.9% (PR-39) vs 66.2±2.7% (hypoxia control); P<0.05
Hypoxia model-response endpoint context
BAECs 24h hypoxia; caspase-3 activity ~70% reduction reported
Apoptosis Ischemia-Reperfusion Injury Endothelial Cells

PR-39: Research and Development Applications


Non-Lytic Antibacterial Mechanisms

PR-39 is a superior tool for studying bacterial killing mechanisms that do not rely on membrane lysis. Its well-documented, 8-minute lag phase followed by specific inhibition of DNA and protein synthesis in *E. coli* provides a clear, quantifiable alternative to the lytic action of peptides like cecropin P1 [1]. This makes PR-39 an ideal positive control or lead compound for researchers aiming to understand or develop novel therapeutics that minimize the release of pro-inflammatory bacterial components.

Allosteric Proteasome Inhibition Model

PR-39 serves as a gold-standard reference compound for exploring non-competitive and allosteric proteasome inhibition. Its unique ability to selectively block the degradation of key substrates like IκBα and HIF-1α at a concentration of 100 nM [1][2], without causing general proteasome toxicity, provides a valuable model system for developing next-generation, targeted proteasome modulators for applications in inflammation, cancer, and cardiovascular disease.

Cytoprotection in Ischemia-Reperfusion Injury

PR-39 is a validated reagent for studying cytoprotective mechanisms in models of ischemia and hypoxia. The peptide has been shown to reduce hypoxia-induced apoptosis by over 50% and caspase-3 activity by 70% in endothelial cells [1]. Furthermore, in an in vivo rat model, a single dose of PR-39 (achieving a 5 µM blood concentration) completely abolished post-ischemic leukocyte adhesion and emigration [2]. This robust in vitro and in vivo data makes PR-39 a key compound for research in cardiovascular and tissue injury.

Enantiomer-Specific Antimicrobial Research

PR-39 is an essential compound for research focused on the role of chirality in antimicrobial peptide function. The >1000-fold difference in potency between its L- and D-enantiomers against *Staphylococcus aureus* (L-PR-39 > 600 µM vs. D-PR-39 0.57 µM) represents one of the most extreme examples of chiral selectivity among antimicrobial peptides [1]. This characteristic makes PR-39 a powerful tool for probing the interactions between peptide structure, stereochemistry, and specific bacterial targets.

Application
Selection Property
Validation Focus
Non-lytic antibacterial mechanism studies
Killing mechanism profile
DNA/protein synthesis inhibition endpoints
Allosteric proteasome inhibition research
Inhibition mechanism type
Substrate-selective degradation endpoints
Ischemia-reperfusion injury model studies
Hypoxia-response model context
Apoptosis and leukocyte adhesion endpoints
Chiral antimicrobial peptide research
Enantiomer-dependent activity profile
Stereochemical selectivity endpoints

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49 linked technical documents
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